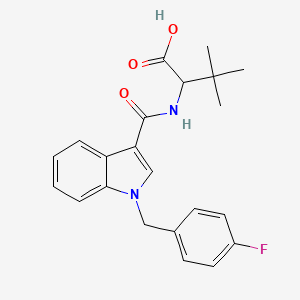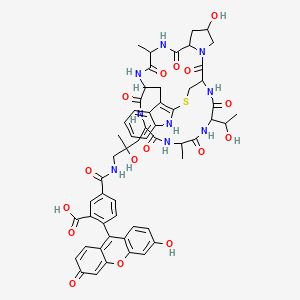
Fluorescein Phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halloidin-Fluorescein Conjugate is a fluorescent dye used to label actin filaments (F-actin) in various biological and biochemical applications. This compound is a conjugate of fluorescein, a green fluorescent dye, and halloidin, a bicyclic heptapeptide toxin derived from the poisonous mushroom Amanita phalloides . Halloidin binds specifically to F-actin, stabilizing the filaments and preventing their depolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Halloidin-Fluorescein Conjugate involves the conjugation of fluorescein to halloidin. The process typically includes the following steps:
Activation of Fluorescein: Fluorescein is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Conjugation Reaction: The activated fluorescein is then reacted with halloidin under mild conditions to form the conjugate.
Industrial Production Methods: Industrial production of Halloidin-Fluorescein Conjugate follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Activation: Activation of fluorescein using NHS and EDC in large reactors.
Chemical Reactions Analysis
Types of Reactions: Halloidin-Fluorescein Conjugate primarily undergoes binding reactions with F-actin. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions:
Binding to F-actin: The conjugate binds to F-actin in the presence of formaldehyde-fixed and permeabilized cells or tissue sections.
Major Products Formed:
Scientific Research Applications
Halloidin-Fluorescein Conjugate is widely used in various scientific research applications, including:
Cell Biology: Used to visualize and quantify F-actin in cell cultures, tissue sections, and cell-free preparations.
Biochemistry: Employed in assays to study actin dynamics and interactions with actin-binding proteins.
Industry: Applied in the development of diagnostic tools and imaging techniques for biological research.
Mechanism of Action
Halloidin-Fluorescein Conjugate exerts its effects by binding specifically to F-actin filaments. The binding stabilizes the filaments and prevents their depolymerization. This stabilization is crucial for maintaining the structural integrity of the cytoskeleton . The molecular target of the conjugate is the F-actin filament, and the pathway involved includes the inhibition of ATP hydrolysis by F-actin .
Comparison with Similar Compounds
Rhodamine-Phalloidin Conjugate: Another fluorescent dye conjugate used for labeling F-actin.
Alexa Fluor-Phalloidin Conjugates: These conjugates offer a range of fluorescent colors and are used for super-resolution microscopy and other advanced imaging techniques.
Uniqueness: Halloidin-Fluorescein Conjugate is unique due to its green fluorescence, which provides high contrast and minimal non-specific staining. It is particularly advantageous for applications requiring clear and distinct visualization of actin filaments .
Properties
Molecular Formula |
C56H59N9O16S |
|---|---|
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79) |
InChI Key |
ZOOOSCCCFUSYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)

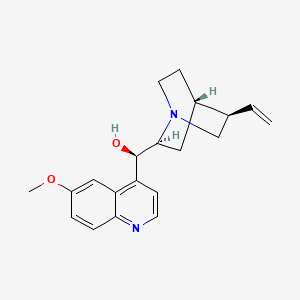
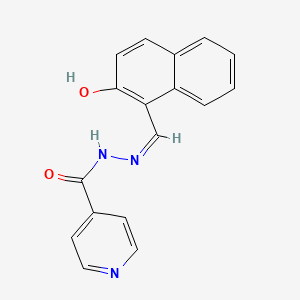
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)
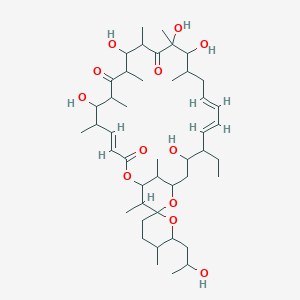
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)

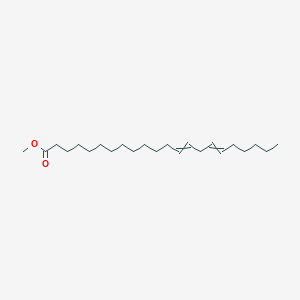
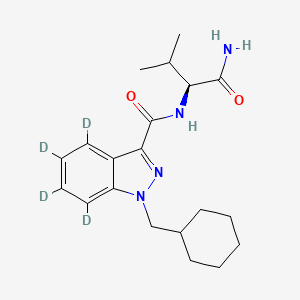
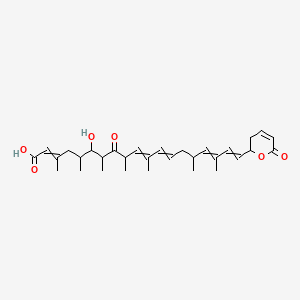

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10769639.png)
